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Compound of Interest

1,3,5-Trimethyl-1H-pyrazole-4-
Compound Name: ]
carboxamide

CAS No.: 861586-14-3

Cat. No.: B1388386

Get Quote

Executive Summary

The pyrazole-4-carboxamide scaffold represents a "privileged structure" in modern medicinal
chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, FGFR) and
succinate dehydrogenase (SDH) inhibitors. Its utility stems from its versatile hydrogen bonding
(H-bond) landscape: it functions as a multipoint donor/acceptor system capable of engaging
the kinase hinge region or stabilizing protein-ligand complexes through specific water-mediated
networks.

This guide dissects the electronic and structural mechanics of this moiety, providing a rigorous
analysis of its tautomeric preferences, binding modes, and experimental characterization
protocols.

Part 1: Structural Anatomy & Electronic Landscape
The Donor-Acceptor Architecture
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The pyrazole-4-carboxamide moiety is unique due to the interplay between the aromatic
pyrazole ring and the exocyclic amide. Unlike a simple benzamide, the pyrazole ring introduces
nitrogen atoms that actively participate in the electronic distribution of the amide group.

e The Amide (

): Acts as a classical H-bond donor (
) and acceptor (
).

e The Pyrazole Ring:

o N1 (Pyrrolic-like): A strong H-bond donor (

).

o N2 (Pyridinic-like): A strong H-bond acceptor.

This combination creates a high-density H-bond vector field, allowing the molecule to satisfy
multiple solvation or protein-binding requirements simultaneously.

Tautomeric Fluidity: The Critical Variable

The biological activity of pyrazole-4-carboxamides is often governed by tautomerism. In
solution, the unsubstituted pyrazole ring exists in rapid equilibrium between the

-tautomer and the
-tautomer.
o -Tautomer: The proton resides on N1.

o -Tautomer: The proton resides on N2 (adjacent to the amide).
Implication for Drug Design: The

-tautomer allows for a potential intramolecular H-bond between the pyrazole N-H and the
amide carbonyl oxygen (forming a pseudo-5-membered ring), although this is geometrically
strained. More importantly, the tautomeric state determines which nitrogen is available to
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accept a proton from the protein "hinge" region.

Expert Insight: In kinase inhibitor design, substituting the N1 position (e.g., with an alkyl or aryl
group) locks the tautomer, fixing the H-bond vectors and reducing the entropic penalty of

binding.

Conformational Locking (The "Rigidification" Strategy)

A common high-affinity design strategy involves placing a donor group (like

) at the C3 or C5 position of the pyrazole. This creates a strong intramolecular hydrogen bond
between the substituent and the amide carbonyl.

o Effect: This locks the amide bond rotation, forcing the molecule into a planar conformation
that pre-organizes it for binding (reducing

by minimizing entropy loss).

Part 2: Pharmacophore Modeling & Interaction

Patterns
The Kinase "Hinge Binder" Motif

The most prevalent application of pyrazole-4-carboxamide is targeting the ATP-binding pocket
of protein kinases. The moiety mimics the adenine ring of ATP.

Mechanism of Action:
¢ Amide

(Donor): Forms a H-bond with the backbone carbonyl of the hinge region (residue n).

e Amide

(Acceptor): Forms a H-bond with the backbone NH of the hinge region (residue n or n+2).
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» Pyrazole N (Acceptor): If properly positioned, interacts with the "gatekeeper"” residue or a

conserved water molecule.

Visualization: Interaction Logic Flow

The following diagram illustrates the logical flow of designing a pyrazole-4-carboxamide
inhibitor, from tautomer selection to hinge binding.
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Caption: Logic flow for optimizing pyrazole-4-carboxamide binding. N1-substitution locks the
tautomer, pre-organizing the conformation for effective hinge interaction.
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Part 3: Experimental Characterization Protocols

To validate the hydrogen bonding potential and strength, "black box" assumptions must be
replaced with empirical data.

Protocol A: NMR Titration for H-Bond Acidity ()

This protocol determines the H-bond donating strength of the amide protons by titrating with a
standard acceptor (e.g., DMSO-

or HMPA).

Methodology:

Preparation: Dissolve the pyrazole-4-carboxamide derivative (10 mM) in a non-polar, non-H-
bonding solvent (e.g.,

).
« Titration: Add aliquots of the reference acceptor (DMSO-
).
» Measurement: Record
-NMR spectra after each addition. Monitor the chemical shift (
) of the amide
protons.

e Analysis:

o Plot

vs. [Acceptor].

o Fit data to a 1:1 binding isotherm (Benesi-Hildebrand equation) to calculate the
association constant (
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o Causality: A larger downfield shift indicates stronger H-bond donation.

Protocol B: Solid-State Analysis (X-ray & Hirshfeld
Surfaces)

X-ray crystallography provides the definitive geometry of the H-bond network.
o Crystallization: Grow single crystals using slow evaporation (solvent: MeOH/EtOH mixtures).
« Diffraction: Collect data at low temperature (100 K) to reduce thermal motion of protons.
o Hirshfeld Surface Analysis:
o Use software (e.g., CrystalExplorer) to generate Hirshfeld surfaces.
o Map

(normalized distance) to visualize H-bond contacts (red spots on the surface).

o Interpretation: This quantifies the contribution of the amide vs. the pyrazole ring to the total

intermolecular interaction energy.

Part 4: Data Summary & Comparative Metrics

The following table summarizes the H-bond parameters for the pyrazole-4-carboxamide moiety

compared to standard bioisosteres.
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H-Bond . Key
. H-Bond Donor Tautomeric .
Moiety Acceptor Interaction
Count Influence .
Count Site
High (shifts ) )
Pyrazole-4- Kinase Hinge /
) 2-3 2-3 donor/acceptor )
carboxamide SDH Trp-residue
vectors)
] General
Benzamide 2 1 None
Backbone
Nicotinamide 2 2 None Specific Pockets
Pyrrole-3- Hydrophobic
Y 2 1 Low yerop
carboxamide Pockets

Part 5: Case Study - FGFR Inhibitors[1]

Recent studies in Journal of Medicinal Chemistry and PubMed indexed literature [1, 3] highlight
the design of 5-amino-1H-pyrazole-4-carboxamide derivatives.

e Challenge: FGFR kinases have a "gatekeeper" mutation that confers resistance.[1]
¢ Solution: The pyrazole-4-carboxamide core was utilized.[1][2][3][4][5][6]

o The 5-amino group formed an intramolecular H-bond with the 4-carboxamide carbonyl,
locking the structure planar.

o This pre-organized scaffold presented the amide

and pyrazole N to the hinge region with minimal entropic cost.

o Result: Nanomolar potency (

nM) against FGFR1 [3].
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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